N-(5-bromopyridin-2-yl)-3-iodobenzamide
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Overview
Description
N-(5-bromopyridin-2-yl)-3-iodobenzamide is a chemical compound that features both bromopyridine and iodophenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-3-iodobenzamide typically involves the reaction of 5-bromopyridine-2-amine with 3-iodobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while a Suzuki coupling reaction would produce a biaryl compound.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-3-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which N-(5-bromopyridin-2-yl)-3-iodobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine and iodophenyl groups can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromopyridin-2-yl)-2-bromoacetamide
- 6-[(5-bromopyridin-2-yl)iminomethyl]phenol
- (5-bromopyridin-2-yl)methanol
Uniqueness
N-(5-bromopyridin-2-yl)-3-iodobenzamide is unique due to the presence of both bromopyridine and iodophenyl groups, which confer distinct reactivity and binding properties. This dual functionality allows for versatile applications in various chemical transformations and biological assays, setting it apart from other similar compounds.
Properties
Molecular Formula |
C12H8BrIN2O |
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Molecular Weight |
403.01 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-3-iodobenzamide |
InChI |
InChI=1S/C12H8BrIN2O/c13-9-4-5-11(15-7-9)16-12(17)8-2-1-3-10(14)6-8/h1-7H,(H,15,16,17) |
InChI Key |
JDVOXECXFLEUPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
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